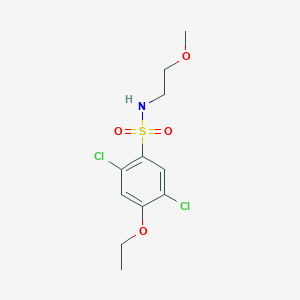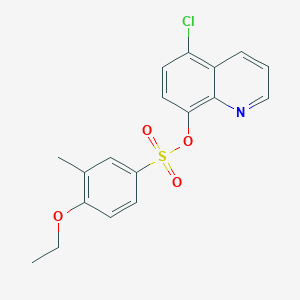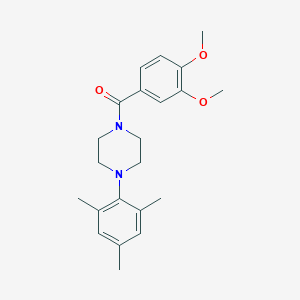
2,5-dichloro-4-ethoxy-N-(2-methoxyethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-dichloro-4-ethoxy-N-(2-methoxyethyl)benzenesulfonamide, also known as Diclazuril, is a chemical compound that belongs to the benzene sulfonamide family. It is a white crystalline powder that is odorless and tasteless. Diclazuril has been widely used in veterinary medicine as an antiprotozoal drug to treat coccidiosis in poultry, swine, and other animals. It has also been studied for its potential use in human medicine.
Applications De Recherche Scientifique
2,5-dichloro-4-ethoxy-N-(2-methoxyethyl)benzenesulfonamide has been extensively studied for its antiprotozoal activity against various species of coccidia. Coccidiosis is a common disease that affects poultry, swine, and other animals, causing significant economic losses in the livestock industry. 2,5-dichloro-4-ethoxy-N-(2-methoxyethyl)benzenesulfonamide has been shown to be highly effective in preventing and treating coccidiosis in animals. It works by inhibiting the development of the parasite in the host's intestinal tract.
In addition to its veterinary applications, 2,5-dichloro-4-ethoxy-N-(2-methoxyethyl)benzenesulfonamide has also been studied for its potential use in human medicine. It has been shown to have antiparasitic activity against several species of protozoa, including Toxoplasma gondii, which causes toxoplasmosis in humans. 2,5-dichloro-4-ethoxy-N-(2-methoxyethyl)benzenesulfonamide has also been investigated for its potential use in the treatment of other parasitic diseases such as malaria and leishmaniasis.
Mécanisme D'action
The exact mechanism of action of 2,5-dichloro-4-ethoxy-N-(2-methoxyethyl)benzenesulfonamide is not fully understood. However, it is believed to work by inhibiting the mitochondrial electron transport chain in the parasite, leading to a decrease in ATP production and ultimately the death of the parasite. It has also been suggested that 2,5-dichloro-4-ethoxy-N-(2-methoxyethyl)benzenesulfonamide may interfere with the synthesis of DNA and RNA in the parasite.
Biochemical and physiological effects:
2,5-dichloro-4-ethoxy-N-(2-methoxyethyl)benzenesulfonamide has been shown to have minimal toxicity in animals and humans. In animals, it is rapidly absorbed and metabolized, with the majority of the drug excreted in the feces. In humans, 2,5-dichloro-4-ethoxy-N-(2-methoxyethyl)benzenesulfonamide has been shown to be well-tolerated, with no serious adverse effects reported.
Avantages Et Limitations Des Expériences En Laboratoire
2,5-dichloro-4-ethoxy-N-(2-methoxyethyl)benzenesulfonamide has several advantages for use in lab experiments. It is highly effective against coccidia and other protozoa, making it a valuable tool for studying these parasites. It is also relatively easy to synthesize and purify, making it readily available for research.
However, there are also some limitations to the use of 2,5-dichloro-4-ethoxy-N-(2-methoxyethyl)benzenesulfonamide in lab experiments. It has a narrow spectrum of activity, and may not be effective against all species of coccidia or other protozoa. In addition, the exact mechanism of action of 2,5-dichloro-4-ethoxy-N-(2-methoxyethyl)benzenesulfonamide is not fully understood, which may limit its usefulness in certain types of experiments.
Orientations Futures
There are several potential future directions for research on 2,5-dichloro-4-ethoxy-N-(2-methoxyethyl)benzenesulfonamide. One area of interest is the development of new formulations of the drug for use in humans. Another area of research is the investigation of 2,5-dichloro-4-ethoxy-N-(2-methoxyethyl)benzenesulfonamide's potential use in the treatment of other parasitic diseases, such as malaria and leishmaniasis. Additionally, further studies are needed to fully understand the mechanism of action of 2,5-dichloro-4-ethoxy-N-(2-methoxyethyl)benzenesulfonamide, which could lead to the development of new drugs with similar activity against parasites.
Méthodes De Synthèse
The synthesis of 2,5-dichloro-4-ethoxy-N-(2-methoxyethyl)benzenesulfonamide involves the reaction of 2,5-dichloro-4-ethoxybenzenesulfonyl chloride with 2-methoxyethylamine. The reaction takes place in the presence of a base such as sodium carbonate or triethylamine. The product is then purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate.
Propriétés
Nom du produit |
2,5-dichloro-4-ethoxy-N-(2-methoxyethyl)benzenesulfonamide |
|---|---|
Formule moléculaire |
C11H15Cl2NO4S |
Poids moléculaire |
328.2 g/mol |
Nom IUPAC |
2,5-dichloro-4-ethoxy-N-(2-methoxyethyl)benzenesulfonamide |
InChI |
InChI=1S/C11H15Cl2NO4S/c1-3-18-10-6-9(13)11(7-8(10)12)19(15,16)14-4-5-17-2/h6-7,14H,3-5H2,1-2H3 |
Clé InChI |
QSLWPQWGTPFCDZ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1Cl)S(=O)(=O)NCCOC)Cl |
SMILES canonique |
CCOC1=CC(=C(C=C1Cl)S(=O)(=O)NCCOC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![ethyl 4-methyl-2-[(4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ether](/img/structure/B288435.png)
![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B288436.png)
![2,5-Dichloro-4-[(4-ethyl-1-piperazinyl)sulfonyl]phenyl ethyl ether](/img/structure/B288444.png)







